4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMSB and has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Scientific Research Applications
Microwave-mediated Synthesis of Benzothiazole Derivatives
Research highlighted efficient methods for synthesizing benzothiazole-based heterocycles, important for developing novel chemical entities. This method's significance lies in its potential for creating compounds with varied applications, including medicinal chemistry and material science (Darweesh, Mekky, Salman, & Farag, 2016).
Corrosion Inhibition
Benzothiazole derivatives have been evaluated for their efficiency as corrosion inhibitors, showcasing their potential in protecting metals against corrosion in acidic environments. This application is crucial for industries seeking cost-effective and reliable solutions for material preservation (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Synthesis of Novel Heterocycles
The versatility of benzothiazole derivatives as synthons for constructing various novel heterocycles has been demonstrated. These heterocycles have potential applications in developing new drugs and materials with unique properties (Konovalova, Avdeenko, Pirozhenko, Goncharova, Shishkin, & Palamarchuk, 2014).
Diuretic Activity
Certain benzothiazole derivatives have shown promising diuretic activity in vivo, suggesting their potential use in developing new therapeutic agents for conditions requiring diuresis (Yar & Ansari, 2009).
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives against various bacterial and fungal strains has been investigated, indicating their potential as lead compounds for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-4-25-14-6-5-7-15-16(14)19-18(26-15)20-17(22)12-8-10-13(11-9-12)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBLBAHNCKNPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
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